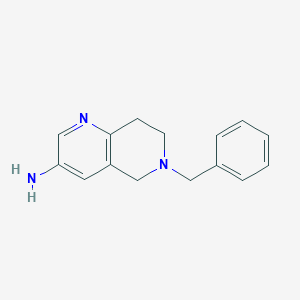
6-苄基-5,6,7,8-四氢-1,6-萘啶-3-胺
描述
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine is a chemical compound with the CAS Number: 214699-26-0. It has a linear formula of C15H17N3 . The compound is typically stored in a dark place, under an inert atmosphere, and at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17N3/c16-14-8-13-11-18(7-6-15(13)17-9-14)10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11,16H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine is 239.32 . It is a solid at room temperature .科学研究应用
Anticancer Properties
- Summary of Application: 1,6-naphthyridines, including “6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine”, have been studied for their anticancer properties. They have shown promising results against different cancer cell lines .
- Methods of Application: The anticancer activity of 1,6-naphthyridines is usually studied using in vitro cell culture models. The compounds are applied to the cancer cells, and their effects on cell proliferation and survival are measured .
- Results: While specific results for “6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine” are not available, 1,6-naphthyridines in general have shown significant anticancer activity in these studies .
Anti-HIV Properties
- Summary of Application: 1,6-naphthyridines have also been studied for their potential anti-HIV properties .
- Methods of Application: The anti-HIV activity of these compounds is typically studied using in vitro models of HIV infection. The compounds are applied to cells infected with HIV, and their effects on viral replication are measured .
- Results: While specific results for “6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine” are not available, 1,6-naphthyridines in general have shown significant anti-HIV activity in these studies .
Anti-Microbial Properties
- Summary of Application: 1,6-naphthyridines have been studied for their potential anti-microbial properties .
- Methods of Application: The anti-microbial activity of these compounds is typically studied using in vitro models of bacterial or fungal infection. The compounds are applied to the microbial cells, and their effects on cell growth and survival are measured .
- Results: While specific results for “6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine” are not available, 1,6-naphthyridines in general have shown significant anti-microbial activity in these studies .
Analgesic Properties
- Summary of Application: 1,6-naphthyridines have been studied for their potential analgesic (pain-relieving) properties .
- Methods of Application: The analgesic activity of these compounds is typically studied using in vivo animal models of pain. The compounds are administered to the animals, and their effects on pain responses are measured .
- Results: While specific results for “6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine” are not available, 1,6-naphthyridines in general have shown significant analgesic activity in these studies .
Anti-Inflammatory Properties
- Summary of Application: 1,6-naphthyridines have been studied for their potential anti-inflammatory properties .
- Methods of Application: The anti-inflammatory activity of these compounds is typically studied using in vivo animal models of inflammation. The compounds are administered to the animals, and their effects on inflammatory responses are measured .
- Results: While specific results for “6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine” are not available, 1,6-naphthyridines in general have shown significant anti-inflammatory activity in these studies .
Anti-Oxidant Properties
- Summary of Application: 1,6-naphthyridines have been studied for their potential anti-oxidant properties .
- Methods of Application: The anti-oxidant activity of these compounds is typically studied using in vitro models of oxidative stress. The compounds are applied to cells, and their effects on oxidative stress responses are measured .
- Results: While specific results for “6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine” are not available, 1,6-naphthyridines in general have shown significant anti-oxidant activity in these studies .
Phosphodiesterase 2 (PDE2) Inhibition
- Summary of Application: Compounds similar to “6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine” have been studied for their potential as PDE2 inhibitors .
- Methods of Application: The PDE2 inhibitory activity of these compounds is typically studied using in vitro enzyme assays. The compounds are applied to a solution containing PDE2, and their effects on the enzyme’s activity are measured .
- Results: While specific results for “6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine” are not available, similar compounds have shown significant PDE2 inhibitory activity in these studies .
Reaction with Alkyl Halides
- Summary of Application: 1,6-naphthyridines, including “6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine”, can react with alkyl halides to form N-alkylsubstituted 1,6-naphthyridines .
- Methods of Application: This reaction is typically carried out in a suitable solvent at elevated temperatures. The 1,6-naphthyridine and the alkyl halide are mixed together, and the reaction is allowed to proceed for a certain period of time .
- Results: While specific results for “6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine” are not available, 1,6-naphthyridines in general have been shown to react readily with alkyl halides to form the corresponding N-alkylsubstituted 1,6-naphthyridines .
安全和危害
This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, which indicates that it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
6-benzyl-7,8-dihydro-5H-1,6-naphthyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c16-14-8-13-11-18(7-6-15(13)17-9-14)10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCBWYQNYNKFFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CC(=C2)N)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446898 | |
| Record name | 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |
CAS RN |
214699-26-0 | |
| Record name | 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


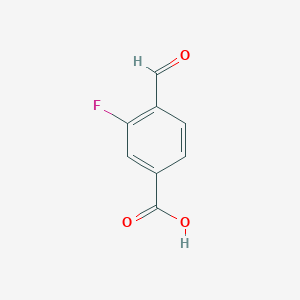
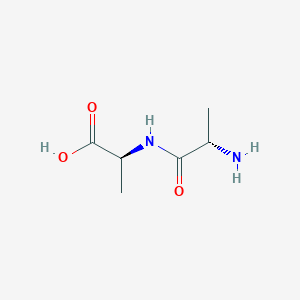
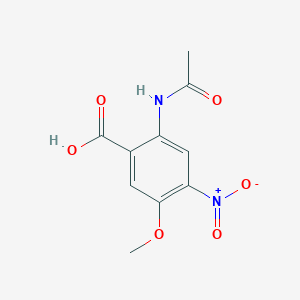

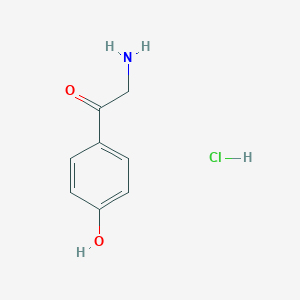
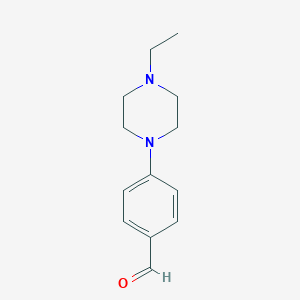
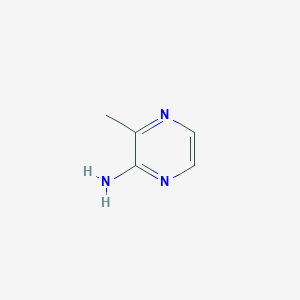
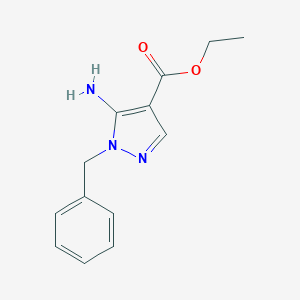
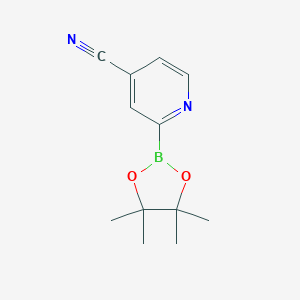
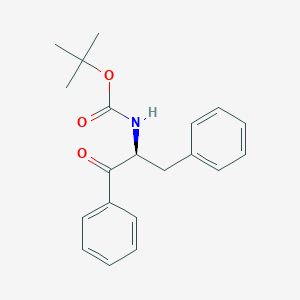
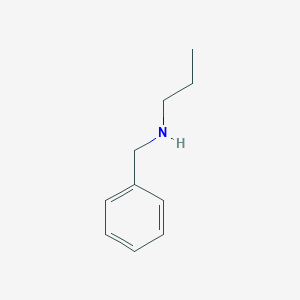

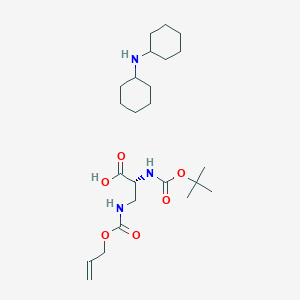
![1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-](/img/structure/B112252.png)